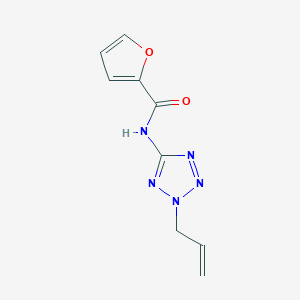

N-(2-allyl-2H-tetrazol-5-yl)-2-furamide

Description

N-(2-allyl-2H-tetrazol-5-yl)-2-furamide is a heterocyclic compound featuring a tetrazole ring substituted with an allyl group and a furanamide moiety. The 2-furamide group (a furan ring with an amide substituent) contributes to its polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. This compound has been investigated in coordination chemistry, as evidenced by its role in forming copper(I) coordination polymers, where the tetrazole and allyl groups mediate metal-ligand bonding .

Properties

IUPAC Name |

N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h2-4,6H,1,5H2,(H,10,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPGYTUDPUWVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1N=C(N=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

A. N-Benzoylphenyl-2-furamides (Anti-Hyperlipidemic Agents)

Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) and its isomers (4b, 4c) exhibit anti-hyperlipidemic activity by modulating plasma cholesterol and triglyceride levels. Key differences include:

- Substituent Position : The position of the benzoyl group (para, meta, ortho) affects metabolic activity. For example, the para-substituted derivative (4a) showed superior lipid-lowering effects compared to ortho-substituted analogues .

- Polarity : LogP values (a measure of lipophilicity) vary with substitution, influencing membrane permeability and bioavailability.

| Compound | Substituent Position | LogP | TC Reduction (%) | LDL-C Reduction (%) |

|---|---|---|---|---|

| 4a (para) | 4-benzoylphenyl | 3.2 | 38.5 | 42.1 |

| 4b (meta) | 3-benzoylphenyl | 3.0 | 29.8 | 34.6 |

| 4c (ortho) | 2-benzoylphenyl | 2.8 | 22.3 | 28.9 |

B. Thiazol-2-yl-3-furamides (Anticancer Agents) N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides demonstrate anticancer activity. Unlike the tetrazole-containing target compound, these derivatives utilize a thiazole ring, which enhances π-π stacking and interaction with biological targets like kinase enzymes.

C. NMDPEF (QR2 Inhibitor) N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF) inhibits quinone oxidoreductase 2 (QR2), mitigating oxidative stress. While both NMDPEF and the target compound contain a 2-furamide group, NMDPEF’s extended polycyclic structure enhances binding affinity to QR2, a feature absent in the simpler tetrazole analogue .

Physicochemical and Catalytic Properties

A. Adsorption and Reactivity in Catalysis In CO₂ conversion reactions, 2-furonitrile (a related nitrile derivative) and 2-cyanopyridine were compared. While 2-furonitrile showed weaker adsorption on CeO₂ surfaces than 2-cyanopyridine (ΔE = −1.2 eV vs. −1.5 eV), it still facilitated dimethyl carbonate (DMC) synthesis with high selectivity. The allyl-tetrazole group in the target compound could similarly influence adsorption dynamics, though its methanolysis stability may surpass that of 2-furamide derivatives due to the tetrazole’s electron-withdrawing effects .

B. Coordination Chemistry

The target compound forms a copper(I) coordination polymer via its allyl and tetrazole groups. In contrast, simpler tetrazole derivatives (e.g., 5-methyltetrazole) lack the allyl moiety, resulting in less structural diversity in metal-organic frameworks. The allyl group enables π-complexation with metals, enhancing material stability .

Metabolic Profiling

In metabolomic studies, 2-furamide derivatives like N-{((2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide were identified as upregulated metabolites (log2FC = 2.68).

Q & A

Advanced Research Question

- DFT calculations : B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The tetrazole ring (N atoms) and furan carbonyl are key reactive sites .

- Molecular docking : Used to simulate interactions with biological targets (e.g., QR2 enzyme). The allyl group enhances hydrophobic interactions, while the tetrazole mimics carboxylate groups in substrate binding .

Data contradiction : Experimental vs. computed dipole moments may differ due to crystal packing effects, requiring solvent-phase DFT corrections (e.g., PCM model) .

How does structural modification of the allyl group impact biological activity?

Advanced Research Question

- In vivo studies : Replacement of the allyl group with methyl or phenyl reduces anti-hyperlipidemic efficacy. In Wistar rats, the allyl derivative reduced plasma LDL-C by 38% vs. 22% for methyl analogs .

- Mechanistic insight : The allyl group enhances membrane permeability (logP = 1.8 vs. 1.2 for non-allyl analogs) and stabilizes π-π stacking with aromatic residues in enzyme active sites .

Experimental design : Use deuterated allyl groups in kinetic isotope effect (KIE) studies to track metabolic stability .

What strategies address contradictions in reported biological activities across studies?

Advanced Research Question

- Meta-analysis : Compare IC₅₀ values for QR2 inhibition (e.g., 2.3 µM in NMDPEF vs. >10 µM in non-furan analogs) . Discrepancies may arise from assay conditions (e.g., pH-dependent tetrazole protonation ).

- Control experiments : Include positive controls (e.g., melatonin for QR2 studies) and validate cell-line specificity (e.g., HepG2 vs. HEK293) .

Statistical tools : Apply ANOVA with post-hoc Tukey tests to assess significance in dose-response curves .

How is the compound’s stability under physiological conditions evaluated?

Advanced Research Question

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours. HPLC analysis shows 85% intact compound, with degradation products (e.g., free tetrazole) identified via LC-MS .

- Oxidative stress tests : Exposure to H₂O₂ (1 mM) induces rapid decomposition (t₁/₂ = 2 hours), mitigated by antioxidants (e.g., ascorbate) .

Key parameter : LogD (pH 7.4) of 1.2 correlates with moderate plasma protein binding (78%) .

What crystallographic software packages are recommended for refining complex structures involving this compound?

Basic Research Question

- SHELX suite : SHELXL for refinement (R-factor < 5%), SHELXD for phase solution in twinned crystals, and SHELXPRO for macromolecular interfaces .

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis (e.g., C–H···N hydrogen bonds, 2.8–3.2 Å) .

How do solvent effects influence the compound’s reactivity in catalytic applications?

Advanced Research Question

- Solvent polarity : In DMSO, the tetrazole ring undergoes tautomerism (1H ↔ 2H forms), altering nucleophilicity. Kinetic studies show 2H-form reacts 3× faster with electrophiles .

- Coordination chemistry : In methanol, the compound forms Cu(I) complexes with Br– ligands, while in acetonitrile, weaker solvation favors polymeric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.